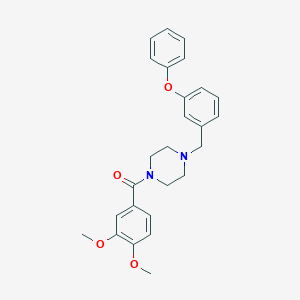![molecular formula C25H26N2O4 B247860 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as MPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPNP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a key role in the growth and proliferation of cancer cells. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine for lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer agents. However, one of the main limitations of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the development of new analogs of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine in more detail, which could lead to the development of new therapeutic strategies for the treatment of cancer. Additionally, the potential applications of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine in other fields of scientific research, such as materials science and nanotechnology, could also be explored.
Méthodes De Synthèse
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is synthesized through a specific method that involves the reaction of 4-methylphenol with acetic anhydride and sodium acetate to form 1-(4-methylphenoxy)acetate. This intermediate is then reacted with 2-naphthol in the presence of triethylamine to form 1-[(4-methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine.
Applications De Recherche Scientifique
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit potent antitumor activity, and has been studied for its potential as an anticancer agent.
Propriétés
Nom du produit |
1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Formule moléculaire |
C25H26N2O4 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O4/c1-19-6-9-22(10-7-19)30-17-24(28)26-12-14-27(15-13-26)25(29)18-31-23-11-8-20-4-2-3-5-21(20)16-23/h2-11,16H,12-15,17-18H2,1H3 |
Clé InChI |
PWWRNWPBMFGQJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)